molecular formula C12H15N5O2 B8567076 ethyl 2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoate

ethyl 2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoate

Cat. No. B8567076
M. Wt: 261.28 g/mol
InChI Key: BPVQVNKXUFQLQG-UHFFFAOYSA-N
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Patent
US09206199B2

Procedure details

A mixture of ethyl 2-[2-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]propanoate (300 mg, 1.1 mmol) in 8 mL of MeOH/THF/H2O (2:2:1) was added LiOH.H2O (75 mg, 1.8 mmol) and stirred for 30 min at room temperature. The reaction was acidified with citric acid until pH about 3-4. Extracted with EtOAc, the combined organic layer was washed with brine, dried over anhydrous Na2SO4, concentrated to give title compound. 1H-NMR (400 MHz, CDCl3) δ ppm 9.51 (s, 1H), 7.86-7.91 (m, 2H), 4.00-4.05 (m, 1H), 2.64 (s, 3H), 1.57 (d, J=7.8 Hz, 3H).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
MeOH THF H2O
Quantity
8 mL
Type
solvent
Reaction Step One
Name
LiOH.H2O
Quantity
75 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH:8]([CH3:14])[C:9]([O:11]CC)=[O:10])=[CH:6][CH:5]=[C:4]([N:15]2[CH:19]=[N:18][N:17]=[N:16]2)[N:3]=1.O[Li].O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>CO.C1COCC1.O>[CH3:1][C:2]1[C:7]([CH:8]([CH3:14])[C:9]([OH:11])=[O:10])=[CH:6][CH:5]=[C:4]([N:15]2[CH:19]=[N:18][N:17]=[N:16]2)[N:3]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
CC1=NC(=CC=C1C(C(=O)OCC)C)N1N=NN=C1
Name
MeOH THF H2O
Quantity
8 mL
Type
solvent
Smiles
CO.C1CCOC1.O
Step Two
Name
LiOH.H2O
Quantity
75 mg
Type
reactant
Smiles
O[Li].O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extracted with EtOAc
WASH
Type
WASH
Details
the combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=NC(=CC=C1C(C(=O)O)C)N1N=NN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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